molecular formula C7H14N2O B12638924 1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine CAS No. 1160246-58-1

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

Cat. No.: B12638924
CAS No.: 1160246-58-1
M. Wt: 142.20 g/mol
InChI Key: IMCTYIYROMTSJM-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is a heterocyclic compound that features an oxazoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amine and oxazoline functionalities makes it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-4-methyl-3-buten-2-one with hydroxylamine to form the oxazoline ring, followed by reductive amination to introduce the methanamine group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Ethyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine include other oxazoline derivatives and amine-containing heterocycles. For example:

    2-Ethyl-4-methyl-1,3-oxazoline: Similar in structure but lacks the methanamine group.

    3-Methyl-4,5-dihydro-1,2-oxazole: Similar oxazoline ring but different substituents

Properties

CAS No.

1160246-58-1

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3-ethyl-5-methyl-4H-1,2-oxazol-5-yl)methanamine

InChI

InChI=1S/C7H14N2O/c1-3-6-4-7(2,5-8)10-9-6/h3-5,8H2,1-2H3

InChI Key

IMCTYIYROMTSJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(C1)(C)CN

Origin of Product

United States

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